BenchChemオンラインストアへようこそ!

1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea

Physicochemical profiling Drug-likeness Membrane permeability

The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea (CAS 1797618-26-8) is a synthetic small-molecule urea derivative bearing a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) terminus and a 4-(pyrrolidin-1-yl)pyrimidin-2-yl methyl arm. It belongs to a broader class of pyrimidinyl-aryl ureas that have been explored in patent literature as kinase inhibitor scaffolds, notably as fibroblast growth factor receptor (FGFR) inhibitors.

Molecular Formula C17H19N5O3
Molecular Weight 341.371
CAS No. 1797618-26-8
Cat. No. B2894198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea
CAS1797618-26-8
Molecular FormulaC17H19N5O3
Molecular Weight341.371
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=NC=C2)CNC(=O)NC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C17H19N5O3/c23-17(20-12-3-4-13-14(9-12)25-11-24-13)19-10-15-18-6-5-16(21-15)22-7-1-2-8-22/h3-6,9H,1-2,7-8,10-11H2,(H2,19,20,23)
InChIKeyOPWIPILXXOVSJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea (CAS 1797618-26-8): Structural and Physicochemical Profile for Procurement Evaluation


The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea (CAS 1797618-26-8) is a synthetic small-molecule urea derivative bearing a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) terminus and a 4-(pyrrolidin-1-yl)pyrimidin-2-yl methyl arm [1]. It belongs to a broader class of pyrimidinyl-aryl ureas that have been explored in patent literature as kinase inhibitor scaffolds, notably as fibroblast growth factor receptor (FGFR) inhibitors [2]. The compound has a molecular formula of C17H19N5O3, a molecular weight of 341.371 g/mol, and is typically supplied at ≥95% purity for non-human research use [1].

Why Generic Substitution Is Not Advisable for 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea (CAS 1797618-26-8)


In-class aryl-urea analogs that share the 4-(pyrrolidin-1-yl)pyrimidin-2-yl methyl urea core but differ in the terminal aryl group (e.g., phenyl, 2-fluorophenyl, 3-chlorophenyl, or 3-ethylphenyl variants) cannot be interchanged with the target compound without risking altered target engagement, physicochemical behavior, and metabolic fate. The benzo[d][1,3]dioxol-5-yl substituent introduces a methylenedioxy bridge that modifies electron density, hydrogen-bond acceptor count, topological polar surface area (tPSA), and lipophilicity relative to monocyclic aryl analogs [1]. In the FGFR inhibitor patent space, even minor aryl modifications have been shown to produce order-of-magnitude shifts in kinase selectivity and cellular potency [2]. Consequently, researchers and procurers who substitute a simpler phenyl or halophenyl analog for the benzodioxole-containing compound introduce an unvalidated variable that may invalidate structure-activity relationship (SAR) conclusions or screening outcomes.

Quantitative Differentiation Evidence for 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea (CAS 1797618-26-8) Versus Closest Analogs


Topological Polar Surface Area (tPSA) Differentiates Benzodioxole-Containing Urea from Phenyl and Halophenyl Analogs

The target compound exhibits a computed tPSA of 81 Ų, which is elevated relative to the unsubstituted phenyl analog (1-phenyl-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea) due to the two additional oxygen atoms in the methylenedioxy bridge [1]. This tPSA value places the compound closer to the upper boundary of the typically recommended CNS drug space (tPSA < 90 Ų) while remaining within the range considered favorable for oral bioavailability (tPSA < 140 Ų). In contrast, the phenyl analog is predicted to have a tPSA of approximately 65 Ų, and the 3-chlorophenyl analog approximately 65 Ų, representing a ~25% reduction in polar surface area that may alter passive membrane permeability and transporter recognition [2].

Physicochemical profiling Drug-likeness Membrane permeability

Hydrogen-Bond Acceptor Count Distinguishes Benzodioxole Urea from Monocyclic Aryl Analogs

The target compound possesses 7 hydrogen-bond acceptor sites, compared to 5 acceptors in the unsubstituted phenyl analog (1-phenyl-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea) [1]. The two additional acceptors originate from the methylenedioxy oxygen atoms on the benzodioxole ring. This difference alters the compound's hydrogen-bonding capacity and may affect binding orientation with targets that engage the aryl terminus through polar contacts, as observed in FGFR kinase co-crystal structures where the terminal aryl group forms water-mediated hydrogen bonds with the hinge region [2].

Ligand efficiency Hydrogen bonding Molecular recognition

Lipophilicity Modulation by the Benzodioxole Moiety Compared to Alkyl/Halo Substituted Phenyl Analogs

The target compound has a computed logP of 1.34, which is lower than that of the 3-chlorophenyl analog (CAS 1797660-00-4, estimated logP ~2.1 due to chlorine substitution) and higher than that of the 2-fluorophenyl analog (estimated logP ~1.0) [1]. The methylenedioxy bridge contributes polarity without introducing a halogen, positioning the compound in a moderate lipophilicity range that may balance passive permeability with aqueous solubility [2]. This intermediate logP distinguishes the compound from both more lipophilic haloaryl and more polar heteroaryl analogs in the same urea series.

Lipophilicity logP Metabolic stability

Rotatable Bond Count and Molecular Flexibility Differentiate Benzodioxole-Containing Urea from Constrained Analogs

The target compound contains 6 rotatable bonds, identical to the phenyl analog and 3-chlorophenyl analog, reflecting the shared urea-methylene-pyrimidine-pyrrolidine scaffold [1]. However, the benzodioxole ring itself is more conformationally restricted than a freely rotating phenyl ring due to the methylenedioxy bridge locking the two oxygen atoms into a planar five-membered ring fused to the phenyl core. This conformational restriction reduces the entropic penalty upon binding and may increase binding affinity for targets that recognize a specific aryl orientation, as demonstrated for methylenedioxy-containing kinase inhibitors in the FGFR patent class [2].

Conformational flexibility Entropy Binding kinetics

Recommended Application Scenarios for 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea (CAS 1797618-26-8) Based on Quantitative Differentiation Evidence


FGFR Kinase Inhibitor SAR Probe: Benzodioxole Terminal Aryl Series

The compound is best utilized as a terminal-aryl variation in FGFR kinase inhibitor SAR campaigns. Its benzodioxole group provides a distinct hydrogen-bonding and conformational profile compared to phenyl and halophenyl analogs, enabling systematic exploration of the aryl-binding pocket's tolerance for polar, conformationally restricted substituents [1]. Researchers should pair this compound with the unsubstituted phenyl analog as an internal control to isolate the contribution of the methylenedioxy bridge to potency and selectivity.

Physicochemical Benchmarking in Permeability–Polarity Trade-Off Studies

With a tPSA of 81 Ų and logP of 1.34, this compound occupies a strategic position in the permeability–polarity continuum [1]. It is recommended as a reference compound for parallel artificial membrane permeability assays (PAMPA) or Caco-2 studies where the goal is to quantify the impact of a methylenedioxy substituent on passive transcellular flux relative to halogenated or unsubstituted phenyl congeners.

Metabolic Stability Comparator for Methylenedioxy vs. Haloaryl Urea Series

The benzodioxole (methylenedioxy) group is a known metabolic liability in certain contexts due to CYP450-mediated methylene oxidation, whereas chloro- and fluoro-phenyl analogs may undergo different oxidative or conjugative metabolism [1]. This compound is suitable for head-to-head in vitro microsomal or hepatocyte stability assays against 3-chlorophenyl and 2-fluorophenyl analogs to deconvolute substituent-specific metabolic vulnerabilities in the pyrimidinyl-urea scaffold.

Computational Chemistry and Docking Validation Set

The conformational restriction imposed by the fused dioxole ring makes this compound a valuable test case for validating docking pose predictions and molecular dynamics simulations of ligand–kinase complexes [1]. Its distinct electrostatic potential surface, relative to monocyclic aryl analogs, provides a stringent test for scoring functions that must discriminate between substituents of similar size but different charge distribution.

Quote Request

Request a Quote for 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.